B1166982 C12-15 PARETH-2 CAS No. 68131-39-5

C12-15 PARETH-2

Cat. No. B1166982
CAS RN: 68131-39-5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to C12-15 Pareth-2 often involves complex chemical reactions. For instance, the synthesis of Parylene C monomer, a related compound, is achieved through Hofmann elimination, yielding a product with a monoclinic system and characterized by specific bond lengths and angles, indicative of its structured molecular composition (Tong Yang, 2010). Similarly, the synthesis of a C13-C25 fragment of a complex molecule demonstrated the use of diastereoselective aldol reactions, highlighting the intricate steps involved in creating specific segments of larger molecules (Yucui Guan et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds akin to this compound is often characterized using techniques like IR and X-ray single crystal diffraction. For example, the structure of the Parylene C monomer was determined to belong to a monoclinic system with specific dimensions and angles, providing insight into the spatial arrangement of atoms within the molecule (Tong Yang, 2010).

Chemical Reactions and Properties

The reactivity and chemical properties of substances similar to this compound can be quite diverse. For instance, the synthesis of Cyclo[18]carbon involved debromination reactions, showcasing the compound's ability to undergo specific chemical transformations to yield new molecular structures (Lorel M. Scriven et al., 2020). Moreover, the catalytic transformations of syngas and CO2 into chemicals and fuels illustrate the chemical reactivity of C1 molecules, which is relevant to understanding the chemical properties of compounds like this compound (Wei Zhou et al., 2019).

Scientific Research Applications

Enhancement of Intestinal Epithelial Permeability

  • C10, a medium chain fatty acid, enhances the permeability of high molecular weight drugs in intestinal epithelium, suggesting potential applications in improving drug absorption (Lindmark et al., 1998).
  • Sodium caprate (C10) improves intestinal absorption of small peptides without causing significant alterations to the intestinal mucosa, indicating its utility as an absorption enhancer for oral drug delivery (Chao et al., 1999).

Interaction with Epithelial Cells and Tissue

  • Sodium laurate (C12) combined with amino acids enhances colonic absorption of poorly absorbable drugs, demonstrating potential in developing novel drug formulations (Miyake et al., 2003).
  • Surfactants synthesized from itaconic acid, including compounds with C12 and C18 alkyl chains, have been shown to enhance skin permeation of drugs, suggesting their use in topical drug delivery systems (Abruzzo et al., 2017).

Potential in Cancer Treatment

  • A study highlighted the antitumor activity of C12, a combretastatin A4 analog, by targeting microtubules in cancer cells, indicating its potential application in cancer chemotherapy (Kumari et al., 2019).

Involvement in Neurological Effects

  • Research on n-dodecylguanidine (C12-G) showed its effect on A-type potassium channels, suggesting potential applications in neurological research and treatment (Yao et al., 1995).

Mechanism of Action

Target of Action

C12-15 PARETH-2 is a non-ionic surfactant . Its primary targets are the interfaces between water and oils or dirt . It functions by breaking down these interfaces, allowing for the removal of oils and dirt .

Mode of Action

This compound interacts with its targets by forming micelle structures . These structures are created through the interaction of hydrophobic subunits, which are synthesized by the ethoxylation of polyethylene glycols with various organic acids . This interaction allows this compound to hold oils and dirt in suspension, facilitating their removal .

Biochemical Pathways

It disrupts the interface between water and oils or dirt, altering the normal state of these substances and enabling their removal .

Pharmacokinetics

It is primarily used in cosmetic formulations, where it functions as an emulsifier and surfactant .

Result of Action

The primary result of this compound’s action is the removal of oils and dirt. By breaking down the interface between water and these substances, it allows for their easy removal. This makes it an effective ingredient in products such as detergents and shampoos .

Action Environment

This compound is stable in many types of environments, from acidic to neutral to diluted alkalis . It is easily oxidized and can be hydrolyzed under strong acid or strong alkali conditions . It is also flammable and can cause irritation to skin, eyes, and the respiratory system . Environmental factors such as the presence of oxidizing and reducing agents, water hardness, and temperature can influence the action, efficacy, and stability of this compound .

Safety and Hazards

C12-15 PARETH-2 is classified as hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1, and long-term (Chronic) - Category Chronic 3 . It may cause irritation to skin, eye, and respiratory system . It is readily biodegradable, not likely to sorb to sediments or soil, has low potential to bioaccumulate or bioconcentrate, and is of low toxicity to environmental receptors .

Biochemical Analysis

Biochemical Properties

C12-15 PARETH-2 plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules by reducing surface tension and facilitating the mixing of hydrophobic and hydrophilic substances. This interaction is crucial in processes such as emulsification, where this compound helps to stabilize mixtures of oil and water. Additionally, it can interact with membrane proteins, altering their function and potentially affecting cellular signaling pathways .

Cellular Effects

This compound influences various types of cells and cellular processes. It can affect cell function by altering cell membrane properties, which in turn can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the surfactant properties of this compound can disrupt lipid bilayers, leading to changes in membrane fluidity and permeability. This disruption can influence the activity of membrane-bound enzymes and receptors, ultimately affecting cellular responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to and interact with biomolecules, such as proteins and lipids. By reducing surface tension, this compound facilitates the formation of micelles and emulsions, which can enhance the solubility and bioavailability of hydrophobic compounds. Additionally, it can inhibit or activate enzymes by altering their conformation or by competing with natural substrates for binding sites. These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under normal conditions, but it can degrade over time, especially when exposed to light, heat, or oxidative conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, such as changes in membrane integrity and enzyme activity. These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can cause significant changes in membrane properties, enzyme activity, and gene expression. Toxic or adverse effects may be observed at high doses, including cytotoxicity, inflammation, and disruption of normal cellular processes. These threshold effects highlight the importance of dosage considerations in the use of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its role as a surfactant. It can interact with enzymes and cofactors involved in lipid metabolism, affecting metabolic flux and metabolite levels. For example, this compound can enhance the solubilization and transport of lipids, facilitating their uptake and utilization by cells. This interaction can influence overall metabolic homeostasis and energy balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can localize to specific cellular compartments, such as the plasma membrane, where it exerts its surfactant effects. The distribution of this compound can also be influenced by its physicochemical properties, such as solubility and hydrophobicity, which determine its affinity for different cellular environments .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its surfactant properties and interactions with cellular membranes. It can be found in various compartments, including the plasma membrane, endoplasmic reticulum, and lipid droplets. The activity and function of this compound can be influenced by its localization, as it may interact with specific membrane proteins and lipids, affecting their function and cellular processes .

properties

{ "Design of the Synthesis Pathway": "The synthesis of C12-15 PARETH-2 can be achieved through the ethoxylation of a fatty alcohol mixture containing 12 to 15 carbon atoms.", "Starting Materials": [ "Fatty alcohol mixture containing 12 to 15 carbon atoms", "Ethylene oxide" ], "Reaction": [ "The fatty alcohol mixture is reacted with ethylene oxide in the presence of a catalyst such as potassium hydroxide or sodium hydroxide.", "The reaction is carried out under controlled conditions of temperature and pressure to ensure the desired degree of ethoxylation is achieved.", "The resulting product is then purified through a series of steps such as neutralization, washing, and drying to obtain the final product, C12-15 PARETH-2." ] }

CAS RN

68131-39-5

Molecular Weight

0

synonyms

C12-15 PARETH-2; C12-15 PARETH-3; C12-15 PARETH-4; C12-15 PARETH-5; C12-15 PARETH-7; C12-15 PARETH-9; C12-15 PARETH-10; C12-15 PARETH-11

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.